Dovramilast

概要

説明

Dovramilast is a small molecule drug that acts as a phosphodiesterase 4 inhibitor. It is primarily being investigated for its potential therapeutic applications in various inflammatory and infectious diseases, including tuberculosis, leprosy, and lupus erythematosus .

準備方法

Synthetic Routes and Reaction Conditions

Dovramilast is synthesized through a multi-step chemical processThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is scaled up to accommodate larger quantities. The process involves rigorous quality control measures to ensure the purity and consistency of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

化学反応の分析

Types of Reactions

Dovramilast undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert sulfoxides back to sulfides.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols are employed under basic conditions.

Major Products

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for further pharmacological studies .

科学的研究の応用

Dovramilast has a wide range of scientific research applications:

Chemistry: It is used as a tool compound to study the inhibition of phosphodiesterase 4 and its effects on cyclic adenosine monophosphate (cAMP) levels.

Biology: The compound is used to investigate the role of phosphodiesterase 4 in immune cell function and inflammation.

Medicine: this compound is being explored as a potential therapeutic agent for diseases such as tuberculosis, leprosy, and lupus erythematosus.

作用機序

Dovramilast exerts its effects by inhibiting phosphodiesterase 4, an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP). By inhibiting this enzyme, this compound increases cAMP levels, leading to the suppression of pro-inflammatory cytokines and chemokines. This mechanism helps reduce inflammation and modulate immune responses .

類似化合物との比較

Similar Compounds

Roflumilast: Another phosphodiesterase 4 inhibitor used for the treatment of chronic obstructive pulmonary disease.

Apremilast: A phosphodiesterase 4 inhibitor used for the treatment of psoriatic arthritis and plaque psoriasis.

Uniqueness

Its ability to enhance antibiotic-mediated bacterial clearance and reduce lung pathology sets it apart from similar compounds .

生物活性

Dovramilast, also known as CC-11050 or AMG 634, is a phosphodiesterase type 4 (PDE4) inhibitor that has garnered attention for its potential therapeutic applications in various diseases, particularly in the context of tuberculosis (TB) and leprosy type 2 reactions. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.

This compound functions primarily as a PDE4 inhibitor, which leads to the modulation of intracellular signaling pathways that regulate inflammation and immune responses. By inhibiting PDE4, this compound increases the levels of cyclic adenosine monophosphate (cAMP), resulting in the suppression of pro-inflammatory cytokines and enhancement of anti-inflammatory mediators. This mechanism is particularly beneficial in conditions characterized by excessive inflammatory responses, such as TB and leprosy type 2 reactions .

Tuberculosis

This compound is currently under investigation for its efficacy in treating TB. Its ability to modify the host immune response makes it a candidate for adjunct therapy in conjunction with standard anti-TB medications. Research indicates that this compound may enhance the effectiveness of existing treatments by reducing inflammation associated with TB infection .

Table 1: Summary of Clinical Trials Involving this compound for Tuberculosis

| Trial ID | Phase | Objective | Status |

|---|---|---|---|

| NCT01300208 | Phase I | Safety, tolerability, pharmacokinetics | Completed |

| NCT04118713 | Phase II | Efficacy in combination with standard TB therapy | Recruiting |

Leprosy Type 2 Reaction

This compound has received Orphan Drug Designation from the FDA for the treatment of leprosy type 2 reaction (erythema nodosum leprosum), a severe immune-mediated condition affecting individuals with multibacillary leprosy. Current treatments involve long-term use of corticosteroids and thalidomide, which have significant side effects. This compound offers a promising alternative by targeting the underlying inflammatory processes without the adverse effects associated with traditional therapies .

Case Study: Efficacy of this compound in Leprosy Type 2 Reaction

A recent study evaluated this compound's impact on patients suffering from leprosy type 2 reaction. Patients were treated with this compound for 12 weeks, and outcomes were measured based on symptom improvement and reduction in inflammatory markers.

- Participants : 30 patients with confirmed leprosy type 2 reaction.

- Outcome Measures : Frequency of skin nodules, pain levels (measured via VAS), and laboratory markers (e.g., CRP levels).

- Results :

- 70% of participants reported significant improvement in skin lesions.

- Pain levels decreased by an average of 50% over the treatment period.

- CRP levels showed a statistically significant reduction post-treatment.

Safety and Tolerability

Safety profiles for this compound have been assessed in various clinical trials. Common adverse events include gastrointestinal disturbances and headache; however, these are generally mild to moderate in severity. Long-term studies are ongoing to further evaluate its safety profile in diverse populations .

特性

CAS番号 |

340019-69-4 |

|---|---|

分子式 |

C24H28N2O6S |

分子量 |

472.6 g/mol |

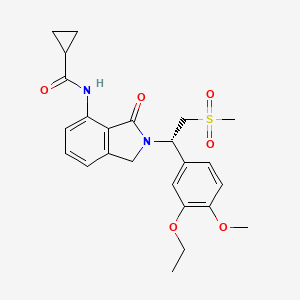

IUPAC名 |

N-[2-[(1S)-1-(3-ethoxy-4-methoxyphenyl)-2-methylsulfonylethyl]-3-oxo-1H-isoindol-4-yl]cyclopropanecarboxamide |

InChI |

InChI=1S/C24H28N2O6S/c1-4-32-21-12-16(10-11-20(21)31-2)19(14-33(3,29)30)26-13-17-6-5-7-18(22(17)24(26)28)25-23(27)15-8-9-15/h5-7,10-12,15,19H,4,8-9,13-14H2,1-3H3,(H,25,27)/t19-/m1/s1 |

InChIキー |

QDZOBXFRIVOQBR-LJQANCHMSA-N |

SMILES |

CCOC1=C(C=CC(=C1)C(CS(=O)(=O)C)N2CC3=C(C2=O)C(=CC=C3)NC(=O)C4CC4)OC |

異性体SMILES |

CCOC1=C(C=CC(=C1)[C@@H](CS(=O)(=O)C)N2CC3=C(C2=O)C(=CC=C3)NC(=O)C4CC4)OC |

正規SMILES |

CCOC1=C(C=CC(=C1)C(CS(=O)(=O)C)N2CC3=C(C2=O)C(=CC=C3)NC(=O)C4CC4)OC |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。